molecular formula C7H6N2O2 B11761621 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B11761621
M. Wt: 150.13 g/mol
InChI Key: FQJSUSVOEZVGFE-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent hydroxylation to introduce the hydroxy group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and hydroxylation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could lead to a fully saturated ring system.

Scientific Research Applications

7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.

Uniqueness

7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the hydroxy group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in synthetic and medicinal chemistry.

Properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[3,2-b]pyridine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-5-1-2-8-4-3-6(11)9-7(4)5/h1-2H,3H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJSUSVOEZVGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)C=CN2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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